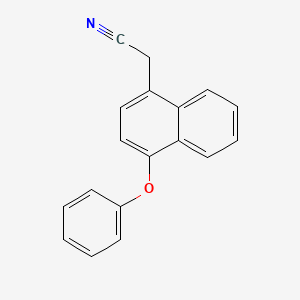
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is a chemical compound with the molecular formula C18H13NO It is known for its unique structure, which combines a naphthalene ring with a phenoxy group and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE typically involves the reaction of 4-bromonaphthalene with phenol in the presence of a base to form 4-phenoxynaphthalene. This intermediate is then subjected to a cyanomethylation reaction using acetonitrile and a suitable catalyst, such as a transition metal complex, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE involves its interaction with molecular targets through its functional groups. The phenoxy and acetonitrile moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
(4-Phenoxynaphthalen-1-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)amine: Contains an amine group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness: 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is unique due to its combination of a naphthalene ring, phenoxy group, and acetonitrile moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
192213-94-8 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
2-(4-phenoxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C18H13NO/c19-13-12-14-10-11-18(17-9-5-4-8-16(14)17)20-15-6-2-1-3-7-15/h1-11H,12H2 |
InChIキー |
HIHYIOZMUMCIQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














